

# "1H-1,2,4-Triazole-3-carboxylic acid" molecular weight and formula

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## Compound of Interest

Compound Name: 1H-1,2,4-Triazole-3-carboxylic acid

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## An In-depth Technical Guide on 1H-1,2,4-Triazole-3-carboxylic acid

This technical guide provides comprehensive information on **1H-1,2,4-Triazole-3-carboxylic acid**, a key heterocyclic compound utilized in pharmaceutical and agrochemical research. It serves as a vital intermediate in the synthesis of various bioactive molecules, most notably the antiviral drug Ribavirin.<sup>[1][2]</sup> This document details its fundamental chemical properties, a representative synthesis protocol, and a visual workflow for its preparation, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical Properties

**1H-1,2,4-Triazole-3-carboxylic acid** is a white to pale brown powder.<sup>[3]</sup> Its key identifiers and physicochemical properties are summarized below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub> O <sub>2</sub>	[4][5]
Molecular Weight	113.07 g/mol	[4][6]
CAS Number	4928-87-4	[4][5]
Physical Form	Solid	
Melting Point	132-136 °C	[3]
InChI Key	LJVQHXICFCZRJN- UHFFFAOYSA-N	
SMILES	OC(=O)c1nc[nH]n1	

## Experimental Protocol: Synthesis

The following protocol describes a method for the synthesis of **1H-1,2,4-Triazole-3-carboxylic acid** from 5-mercapto-**1H-1,2,4-triazole-3-carboxylic acid** via oxidative desulfurization.[7] This method avoids potentially hazardous intermediates like diazonium salts.[7]

Materials:

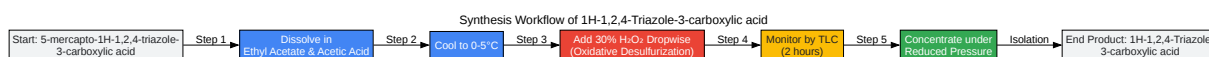
- 5-mercapto-**1H-1,2,4-triazole-3-carboxylic acid**
- Ethyl acetate
- Acetic acid
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Ice bath
- Stirring apparatus
- Thin-Layer Chromatography (TLC) equipment
- Rotary evaporator

#### Procedure:

- **Dissolution:** Dissolve 2.5 g of 5-mercapto-**1H-1,2,4-triazole-3-carboxylic acid** in a mixed solvent solution containing 30 mL of ethyl acetate and 25 mL of acetic acid.[7]
- **Cooling:** Cool the resulting solution to 0°C using an ice bath.[7]
- **Oxidation:** While stirring, slowly add 3.8 g of 30% hydrogen peroxide dropwise to the cooled solution. It is critical to maintain the reaction temperature between 0°C and 5°C during the addition.[7]
- **Reaction Monitoring:** Allow the reaction to proceed for 2 hours. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC).[7]
- **Product Isolation:** Once the reaction is complete (as indicated by TLC), concentrate the solution under reduced pressure at 40°C using a rotary evaporator to obtain the crude product.[7]
- **Yield:** This protocol is reported to yield approximately 1.3 g of crude **1H-1,2,4-Triazole-3-carboxylic acid**, corresponding to a 66% yield.[7]

## Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **1H-1,2,4-Triazole-3-carboxylic acid** from its 5-mercapto precursor.



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Caption: A flowchart of the oxidative desulfurization process.

## Applications in Drug Development

**1H-1,2,4-Triazole-3-carboxylic acid** is a foundational scaffold in medicinal chemistry. Its primary importance lies in its role as a precursor to Ribavirin, a broad-spectrum antiviral agent. [1][2] Furthermore, derivatives of this triazole core are actively investigated for a range of therapeutic applications. Research has shown that modified structures possess potential as:

- Anticancer agents: Certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[8][9]
- Anti-inflammatory agents: By modifying the core structure, researchers have developed derivatives that exhibit inhibitory activity against enzymes like COX-2.[2][10]
- FAK inhibitors: Specific 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives have shown potent antiproliferative activity by inhibiting Focal Adhesion Kinase (FAK).[11]

The chemical tractability of the triazole ring and its carboxylic acid functional group allows for diverse structural modifications, making it a valuable starting point for the discovery of novel therapeutic agents.[3]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)